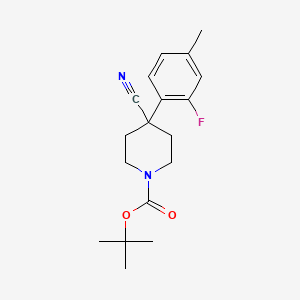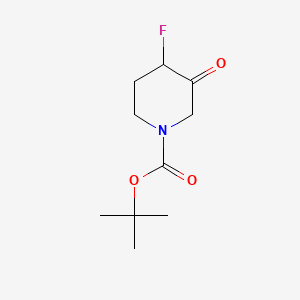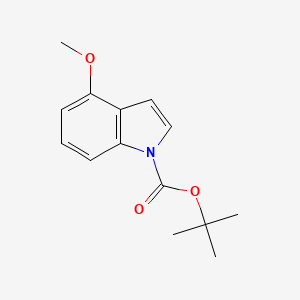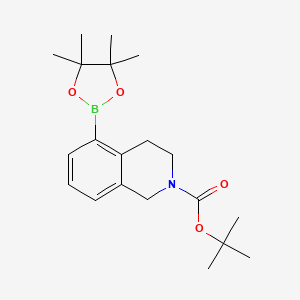
Ethyl-d5 Caproate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a stable isotopic labeled compound used primarily in the field of analytical chemistry and isotope labeling. The compound is an ester derived from hexanoic acid and ethanol, where the hydrogen atoms in the ethyl group are replaced by deuterium atoms, making it a deuterated analog of ethyl caproate.
準備方法
Synthetic Routes and Reaction Conditions: Ethyl-d5 Caproate can be synthesized through the esterification of deuterated ethanol (ethyl-d5 alcohol) with hexanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, under reflux conditions to facilitate the esterification process. The reaction is as follows:
C6H11COOH+C2D5OH→C6H11COOC2D5+H2O
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes using fixed-bed reactors or other advanced techniques to ensure high yield and purity. The use of deuterated ethanol and hexanoic acid in large-scale reactors, along with efficient separation and purification methods, ensures the production of high-purity this compound .
化学反応の分析
Types of Reactions: Ethyl-d5 Caproate undergoes various chemical reactions, including:
Esterification: As described in the preparation methods.
Hydrolysis: The ester bond can be hydrolyzed back to hexanoic acid and deuterated ethanol in the presence of water and an acid or base catalyst.
Transesterification: Reaction with another alcohol to form a different ester and deuterated ethanol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products:
Hydrolysis: Hexanoic acid and deuterated ethanol.
Transesterification: New ester and deuterated ethanol.
科学的研究の応用
Ethyl-d5 Caproate is widely used in scientific research due to its stable isotopic labeling. Some key applications include:
Analytical Chemistry: Used as a reference standard in gas chromatography and mass spectrometry to study reaction mechanisms and compound identification.
Isotope Labeling: Employed in metabolic studies to trace the pathways and interactions of ethyl esters in biological systems.
Flavor and Fragrance Industry: Utilized in the synthesis of deuterated analogs of flavor compounds for research and development purposes.
作用機序
The mechanism of action of ethyl-d5 caproate involves its interaction with enzymes and other molecular targets in biological systems. As an ester, it can be hydrolyzed by esterases to release hexanoic acid and deuterated ethanol. The deuterium atoms in the ethyl group provide a unique labeling that allows researchers to track the compound’s metabolic fate and interactions within biological pathways .
類似化合物との比較
Ethyl-d5 Caproate is compared with other similar compounds such as:
Ethyl Caproate: The non-deuterated analog with similar chemical properties but without the isotopic labeling.
Ethyl Butyrate: Another ester with a shorter carbon chain, used in flavor and fragrance applications.
Ethyl Octanoate: An ester with a longer carbon chain, also used in flavor and fragrance industries.
Uniqueness: The primary uniqueness of this compound lies in its deuterium labeling, which makes it invaluable for research applications requiring isotopic differentiation. This labeling allows for precise tracking and analysis in various scientific studies .
特性
CAS番号 |
1082581-90-5 |
|---|---|
分子式 |
C8H16O2 |
分子量 |
149.245 |
IUPAC名 |
1,1,2,2,2-pentadeuterioethyl hexanoate |
InChI |
InChI=1S/C8H16O2/c1-3-5-6-7-8(9)10-4-2/h3-7H2,1-2H3/i2D3,4D2 |
InChIキー |
SHZIWNPUGXLXDT-PVGOWFQYSA-N |
SMILES |
CCCCCC(=O)OCC |
同義語 |
Hexanoic Acid Ethyl-1,1,2,2,2-d5 Ester; Caproic Acid Ethyl-d5 Ester; Ethyl-d5 Caproate; Ethyl-d5 Capronate; Ethyl-d5 Hexanoate; NSC 8882-d5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B592302.png)





![tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B592318.png)



![tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B592323.png)
![tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B592324.png)
![tert-Butyl 5-chloro-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate](/img/structure/B592325.png)
